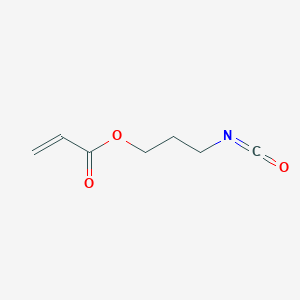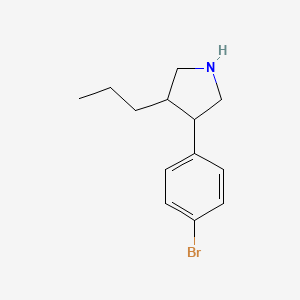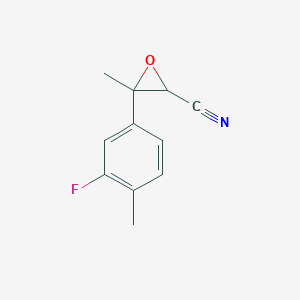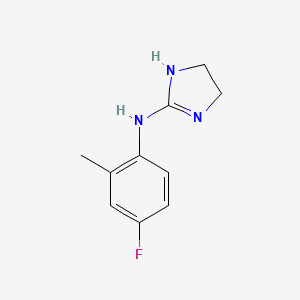
3-Isocyanatopropyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanatopropyl prop-2-enoate: is an organic compound with the molecular formula C7H9NO3 . . This compound is characterized by the presence of both an isocyanate group and an ester group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatopropyl prop-2-enoate typically involves the reaction of 3-aminopropyl prop-2-enoate with phosgene or other carbonylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous process involving the use of reactors and distillation columns to ensure high purity and yield . The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanatopropyl prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form and .
Polymerization: The ester group can participate in polymerization reactions to form .
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-aminopropyl prop-2-enoate and carbon dioxide .
Common Reagents and Conditions:
Amines: and for addition reactions.
Radical initiators: for polymerization.
Acids: or for hydrolysis.
Major Products:
Ureas: and from addition reactions.
Polyacrylates: from polymerization.
3-aminopropyl prop-2-enoate: from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Isocyanatopropyl prop-2-enoate is used as a building block in the synthesis of various polymers and copolymers . It is also employed in the preparation of functionalized materials with specific properties .
Biology: In biological research, this compound is used to modify biomolecules and surfaces to study their interactions and functions. It is also used in the development of biosensors and bioactive coatings .
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates .
Industry: this compound is used in the production of adhesives , sealants , and coatings . It is also employed in the manufacture of composite materials and elastomers .
Wirkmechanismus
The mechanism of action of 3-Isocyanatopropyl prop-2-enoate involves the reactivity of its isocyanate group and ester group . The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates . The ester group can undergo polymerization and hydrolysis reactions, contributing to the compound’s versatility in various applications .
Vergleich Mit ähnlichen Verbindungen
Comparison:
- 3-Isocyanatopropyl 2-methylprop-2-enoate has a similar structure but with a methyl group, which can affect its reactivity and applications .
- 3-Isocyanatopropyltriethoxysilane contains a triethoxysilane group, making it more suitable for applications in surface modification and adhesion promotion .
Uniqueness: 3-Isocyanatopropyl prop-2-enoate is unique due to its combination of an isocyanate group and an ester group, providing a balance of reactivity and stability that is valuable in various chemical and industrial processes .
Eigenschaften
CAS-Nummer |
119096-71-8 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-isocyanatopropyl prop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-2-7(10)11-5-3-4-8-6-9/h2H,1,3-5H2 |
InChI-Schlüssel |
ORTCGSWQDZPULK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)



![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)





amine](/img/structure/B13193828.png)

![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
